N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine
Overview
Description
N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine: is an organic compound that features both a furan ring and a thiophene ring connected through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-furylmethylamine and 2-thienylmethylamine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted furan or thiophene compounds
Scientific Research Applications
N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various molecular interactions, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-N-(phenylmethyl)amine
- N-(2-thienylmethyl)-N-(phenylmethyl)amine
- N-(2-furylmethyl)-N-(pyridylmethyl)amine
Uniqueness
N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine stands out due to the presence of both furan and thiophene rings, which impart unique electronic and steric properties
Properties
IUPAC Name |
1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBXJYYJXSSFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360188 | |
Record name | 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90921-60-1 | |
Record name | 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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